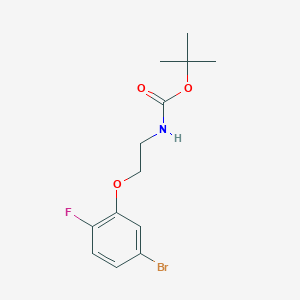

tert-Butyl (2-(5-bromo-2-fluorophenoxy)ethyl)carbamate

Description

tert-Butyl (2-(5-bromo-2-fluorophenoxy)ethyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group linked to an ethyl chain substituted with a phenoxy ring. The phenyl ring is functionalized with bromine at position 5 and fluorine at position 2. This compound is widely utilized in medicinal chemistry as a synthetic intermediate, particularly in the preparation of kinase inhibitors or receptor-targeting molecules due to its stability and modular reactivity .

Properties

IUPAC Name |

tert-butyl N-[2-(5-bromo-2-fluorophenoxy)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrFNO3/c1-13(2,3)19-12(17)16-6-7-18-11-8-9(14)4-5-10(11)15/h4-5,8H,6-7H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTKXEHXYDVTIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=C(C=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of the Primary Amine

The primary amine is protected using di-tert-butyl dicarbonate to form the carbamate linkage.

Reaction Conditions :

-

Solvent : Dichloromethane (DCM) at 0°C

-

Molar Ratio : 1:1.1 (amine:Boc anhydride)

-

Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equivalents)

The reaction is exothermic, requiring slow addition of Boc anhydride to prevent decomposition. After stirring for 6 hours at room temperature, the product is extracted with DCM and washed with 5% citric acid to remove DMAP.

Table 2: Boc Protection Reaction Outcomes

| Parameter | Value |

|---|---|

| Reaction Time | 6 hours |

| Yield | 85–90% |

| Purity (HPLC) | ≥98% |

Final Purification and Characterization

The crude product is purified via recrystallization from ethanol/water (4:1). Analytical characterization includes:

-

: Peaks at δ 1.43 (s, 9H, Boc), 3.45 (t, 2H, ), 4.10 (t, 2H, ), 6.8–7.3 (m, 3H, aromatic).

Alternative Synthetic Routes

Mitsunobu Reaction Approach

An alternative method employs the Mitsunobu reaction to couple 5-bromo-2-fluorophenol with Boc-protected ethanolamine.

Reagents :

-

Triphenylphosphine (PPh)

-

Diethyl azodicarboxylate (DEAD)

Advantages :

-

Higher regioselectivity compared to SNAr.

-

Shorter reaction time (4 hours).

Disadvantages :

-

Higher cost due to stoichiometric use of PPh and DEAD.

-

Lower yield (65–70%) due to side product formation.

Solid-Phase Synthesis

Recent advancements explore solid-phase synthesis using Wang resin-bound amines. This method facilitates automated purification but requires specialized equipment.

Key Steps :

-

Immobilization of the amine on resin.

-

Phenolic coupling under microwave irradiation.

-

Cleavage from resin using trifluoroacetic acid (TFA).

Yield : 60–68% with ≥95% purity.

Critical Analysis of Reaction Parameters

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but may lead to ester hydrolysis. Non-polar solvents (toluene) reduce side reactions but slow reaction kinetics.

Temperature Control

Elevated temperatures (>100°C) accelerate SNAr but risk decomposition of the Boc group. Optimal range: 80–90°C.

Catalytic Additives

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems, increasing yield by 8–10%.

Industrial-Scale Production Considerations

Table 3: Scalability Challenges and Solutions

| Challenge | Mitigation Strategy |

|---|---|

| Exothermic reactions | Jacketed reactors with cooling |

| Boc group instability | Inert atmosphere (N/Ar) |

| Purification costs | Crystallization over chromatography |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(5-bromo-2-fluorophenoxy)ethyl)carbamate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The carbamate group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or borane-tetrahydrofuran complex in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Formation of substituted phenoxyethyl carbamates.

Oxidation: Formation of quinones or other oxidized phenoxy derivatives.

Reduction: Formation of the corresponding amine and tert-butyl alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural features, particularly the presence of bromine and fluorine substituents on the phenoxy ring, suggest potential biological activity. Research indicates that it may interact with various biological targets, making it a candidate for drug development.

Potential Therapeutic Areas:

- Anticancer Activity: Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The halogen substitutions can enhance binding affinity to target proteins involved in tumor growth.

- Antimicrobial Properties: Preliminary studies suggest that derivatives of tert-butyl (2-(5-bromo-2-fluorophenoxy)ethyl)carbamate exhibit antimicrobial activity, warranting further investigation into their mechanisms of action.

Biological Interaction Studies

Understanding how this compound interacts with biological systems is crucial for assessing its pharmacokinetics and pharmacodynamics.

Key Areas of Research:

- Binding Studies: Investigating how the compound binds to specific receptors or enzymes can elucidate its therapeutic potential.

- Toxicological Assessments: Evaluating safety profiles through in vitro and in vivo studies is essential before clinical applications.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

- Antitumor Activity Study: A recent investigation demonstrated that derivatives of this compound inhibited the growth of specific cancer cell lines, indicating potential as an anticancer agent.

- Synthesis Optimization Research: Researchers optimized the synthesis pathway for this compound, achieving higher yields through modified reaction conditions, which could facilitate its use in larger-scale applications.

- Biological Mechanism Exploration: Studies focusing on the interaction between this compound and various enzymes have provided insights into its possible mechanisms of action, paving the way for future drug development.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(5-bromo-2-fluorophenoxy)ethyl)carbamate involves its conversion to active intermediates through enzymatic or chemical reactions. The carbamate group can be hydrolyzed by esterases to release the corresponding amine, which can then interact with molecular targets such as enzymes or receptors. The phenoxyethyl moiety may also participate in binding interactions with specific proteins or nucleic acids, modulating their activity and function.

Comparison with Similar Compounds

Structural Variations and Similarity Scores

The compound’s closest analogs differ in substituent positions, halogenation patterns, or side-chain modifications. Key examples include:

Key Observations :

- Halogenation : Bromine at C5 and fluorine at C2 are critical for electronic effects and binding affinity in drug design. Difluoro substitutions (e.g., 1150114-27-4) enhance electronegativity but reduce steric bulk compared to methyl groups .

- Ethoxy Chain : The ethoxy linker in the target compound improves solubility and conformational flexibility compared to analogs lacking this group .

Reactivity Differences :

Physicochemical Properties

| Property | Target Compound* | 1150114-27-4 | 2137643-34-4 |

|---|---|---|---|

| Molecular Weight (g/mol) | ~342.2 | 308.12 | 314.22 |

| LogP (Predicted) | ~3.1 | 2.8 | 3.5 |

| Solubility (mg/mL) | ~10 (DMSO) | 15 (DMSO) | 8 (DMSO) |

Key Insights :

- The ethoxy chain in the target compound marginally increases molecular weight and hydrophilicity compared to simpler phenyl analogs.

- Methyl substitution (2137643-34-4) enhances lipophilicity, favoring membrane permeability .

Biological Activity

tert-Butyl (2-(5-bromo-2-fluorophenoxy)ethyl)carbamate is a compound of interest in medicinal chemistry and organic synthesis due to its unique structure and potential biological activity. The presence of halogen substituents, particularly bromine and fluorine, may enhance its pharmacological properties, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₈BrFNO₃, with a molecular weight of approximately 352.17 g/mol. Its structural components include:

- tert-butyl group : Contributes to lipophilicity and steric bulk.

- 5-bromo-2-fluorophenoxy moiety : Enhances biological activity through electronic effects and steric factors.

- Carbamate functional group : Often associated with biological activity, particularly in enzyme inhibition.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.

- Enzyme Inhibition : The carbamate moiety is known to interact with serine proteases, potentially leading to therapeutic applications in treating diseases where these enzymes play a critical role.

- Cytotoxicity : Investigations into its effects on cancer cell lines are ongoing, with some evidence suggesting it may induce apoptosis in specific types of cancer cells.

The biological mechanisms underlying the activity of this compound are not yet fully elucidated. However, the presence of the halogenated phenoxy group is believed to influence the compound's interaction with biological targets, potentially enhancing binding affinity and specificity.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Inhibits serine proteases | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Studies

- Antimicrobial Efficacy : A study examined the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at low concentrations, suggesting potential as an antimicrobial agent.

- Enzyme Interaction Study : In vitro assays demonstrated that this compound could inhibit trypsin-like enzymes, which are crucial in various physiological processes. This inhibition was dose-dependent, highlighting the compound's potential therapeutic applications.

- Cytotoxicity Assessment : Research involving human cancer cell lines revealed that the compound could induce cell death through apoptotic pathways. The mechanism appears to involve mitochondrial dysfunction and reactive oxygen species generation.

Discussion

The unique structural features of this compound contribute significantly to its biological activity. The halogen substituents not only enhance lipophilicity but also may improve binding interactions with target proteins, leading to increased efficacy in biological systems.

Further research is necessary to fully characterize the pharmacokinetics and pharmacodynamics of this compound. Understanding its metabolic pathways and potential toxicological effects will be crucial for advancing its development as a pharmaceutical agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl (2-(5-bromo-2-fluorophenoxy)ethyl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Introduce the carbamate group by reacting 2-(5-bromo-2-fluorophenoxy)ethylamine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) at 0–25°C .

- Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via TLC or HPLC.

- Optimization : Adjust stoichiometry (1.1–1.5 equiv Boc anhydride) and reaction time (4–12 hrs) to maximize yield. Monitor by NMR for Boc-protection completion .

Q. How should researchers handle this compound’s potential hazards during laboratory experiments?

- Methodological Answer :

- Exposure Control : Use fume hoods for synthesis and handling. Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .

- First Aid : In case of inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Consult SDS for specific toxicological data (e.g., acute toxicity LD50 values) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use , , and -NMR to confirm structure. Key signals: Boc tert-butyl (~1.4 ppm, singlet), aromatic protons (6.5–7.5 ppm), and fluorine coupling patterns .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and isotopic patterns from bromine (1:1 ratio for /) .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX) resolve structural ambiguities in this compound’s solid-state conformation?

- Methodological Answer :

- Data Collection : Grow single crystals via slow evaporation (solvent: DCM/hexane). Collect X-ray diffraction data (Cu-Kα or Mo-Kα radiation).

- Structure Solution : Use SHELXD for phase problem resolution and SHELXL for refinement. Analyze hydrogen bonding (e.g., C=O···H-N interactions) and halogen (Br/F) effects on crystal packing .

- Validation : Check R-factors (<5%) and electron density maps for disordered regions. Compare with similar carbamates in the Cambridge Structural Database .

Q. What experimental strategies can elucidate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Thermal Analysis : Perform TGA/DSC to determine decomposition temperatures (expected >200°C for Boc group stability).

- pH Stability : Incubate in buffered solutions (pH 1–12) at 25–60°C. Monitor degradation via HPLC at 0, 24, and 48 hrs. Boc groups are labile under acidic conditions (e.g., TFA cleavage) .

Q. How do non-covalent interactions (e.g., halogen bonds) influence this compound’s reactivity in catalytic systems?

- Methodological Answer :

- Computational Modeling : Use DFT (e.g., Gaussian) to map electrostatic potentials, highlighting bromine/fluorine σ-holes for halogen bonding.

- Experimental Validation : Co-crystallize with Lewis bases (e.g., pyridine derivatives) and analyze X-ray structures for Br···N/F···O interactions. Compare reaction rates in catalytic cross-coupling (e.g., Suzuki) with/without halogen bond promoters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.